![molecular formula C17H15N3O2S B2478877 1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea CAS No. 1219844-27-5](/img/structure/B2478877.png)
1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea, also known as ACTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Computational Study
A study focused on understanding the reactivity of newly synthesized imidazole derivatives, including discussions on spectroscopic characterization and computational analysis. These types of studies are crucial for exploring the potential applications of new compounds in various fields, such as materials science and drug discovery. Spectroscopic techniques and computational methods offer insights into the molecular structure, reactivity, and properties of compounds (Hossain et al., 2018).
Antioxidant and Enzyme Inhibition Activities
Research into novel coumarylthiazole derivatives containing aryl urea/thiourea groups evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with their antioxidant activities. Such studies highlight the potential therapeutic applications of urea derivatives in treating neurodegenerative diseases and managing oxidative stress (Kurt et al., 2015).
Molecular Dynamics and Ligand Docking
Investigations into the interactions of synthetized compounds with proteins through molecular docking can reveal potential biological activities and therapeutic applications. For instance, studying the docking results of ligands with specific protein targets can suggest inhibitory activities against those proteins, indicating potential uses in drug development (Hossain et al., 2018).
Anticancer Investigations
Studies on the synthesis of urea derivatives and their anticancer activities are crucial for discovering new therapeutic agents. Exploring the effects of these compounds on cancer cell lines can lead to the identification of potent anticancer agents with specific mechanisms of action (Mustafa et al., 2014).
Anion Sensing and Photophysical Properties
Research into mononuclear gold(I) acetylide complexes with urea groups highlights the exploration of compounds for sensing applications and their photophysical properties. Such studies contribute to the development of new materials for sensing technologies and optical applications (Zhou et al., 2012).
Propiedades
IUPAC Name |
1-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-9-8-18-16(21)20-17-19-14-11-6-2-4-10-5-3-7-12(13(10)11)15(14)23-17/h2-7H,8-9H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEZDJADERPHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC2=C(S1)C3=CC=CC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2478798.png)
![Methyl 3-[({4-[({[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}amino)methyl]piperidin-1-yl}carbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2478802.png)
![N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine](/img/structure/B2478803.png)
![tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate](/img/structure/B2478805.png)
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2478807.png)
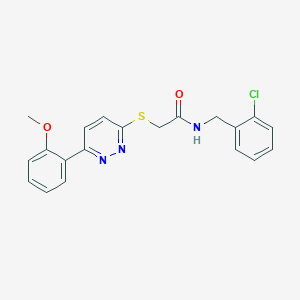
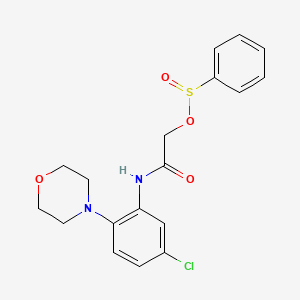

![1-[1-[2-(Azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(4-methylpiperazin-1-yl)ethane-1,2-dione](/img/structure/B2478812.png)
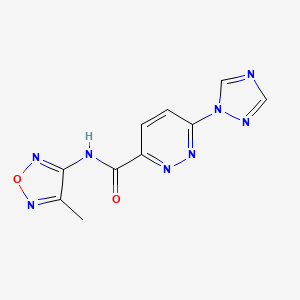
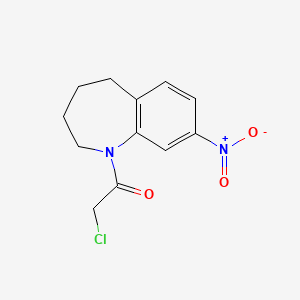
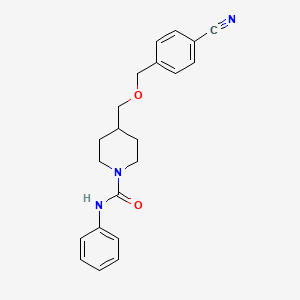
![2-(4-chlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2478817.png)